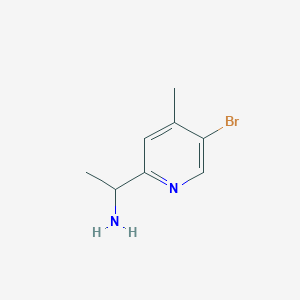

1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine

Description

Properties

IUPAC Name |

1-(5-bromo-4-methylpyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-5-3-8(6(2)10)11-4-7(5)9/h3-4,6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAILKBWHOOVHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis typically begins with 5-bromo-4-methylpyridine or related brominated methylpyridine derivatives as key starting materials. The main challenge is the selective introduction of the ethan-1-amine group at the 2-position of the pyridine ring.

Key Synthetic Routes

2.1. Buchwald–Hartwig Amination and Protection Strategy

- The amino moiety is introduced at the 2-position of 5-bromo-4-methylpyridine via Buchwald–Hartwig arylamination, a palladium-catalyzed cross-coupling reaction that couples an amine nucleophile with the aryl halide.

- The resulting secondary amine intermediate is often protected with a tert-butoxycarbonyl (Boc) group to facilitate subsequent transformations and purification.

- This method allows for high regioselectivity and moderate to good yields, as demonstrated in related pyridinyl compounds synthesis.

2.2. Reduction of Nitro-Substituted Intermediates

- Another route involves nitration of the brominated pyridine to introduce a nitro group at the 2-position, followed by catalytic hydrogenation (e.g., using palladium on carbon) to reduce the nitro group to the corresponding amine.

- This approach is classical and widely used for preparing aminopyridines and their derivatives.

- After reduction, the ethan-1-amine side chain can be constructed by reaction with appropriate ethanone derivatives or via reductive amination.

2.3. Oxime Formation and Reduction

- In some synthetic sequences, the 2-position is functionalized as an oxime intermediate (α-hydroxyiminoketone), which is then reduced to the amine hydrochloride salt.

- This method involves the formation of an α-hydroxyiminoketone via nitrosation of ethanone derivatives followed by reduction, yielding the ethan-1-amine moiety attached to the pyridine ring.

Reaction Conditions and Purification

- Typical reaction conditions for Buchwald–Hartwig amination include palladium catalysts such as Pd(OAc)₂ with phosphine ligands, bases like sodium tert-butoxide or sodium hexamethyldisilazide (NaHMDS), and solvents such as tetrahydrofuran (THF) or toluene.

- Temperature control is critical, often ranging from room temperature to reflux depending on the step.

- For reduction steps, hydrogenation is conducted under mild pressures (1–3 atm H₂) at room temperature or slightly elevated temperatures.

- Purification is commonly achieved by silica gel chromatography, sometimes preceded by aqueous workup involving washes with ammonium chloride, sodium bicarbonate, and brine to remove impurities.

Industrial Scale Considerations

- Industrial synthesis optimizes these routes for scale-up by employing continuous flow reactors, automated purification, and solvent recycling.

- Reaction times and catalyst loadings are carefully controlled to maximize yield and minimize by-products.

- Salt formation (e.g., hydrochloride salt) is often used to improve compound stability and solubility for downstream applications.

Data Table: Summary of Key Preparation Steps and Conditions

Research Findings and Optimization Insights

- The Buchwald–Hartwig amination route is favored for its versatility and ability to introduce diverse amine substituents with high selectivity.

- Protection of the amine as Boc-carbamate improves yield and handling during multi-step synthesis.

- Reduction of nitro intermediates remains a robust method but requires careful control to avoid over-reduction or side reactions.

- Optimization of solvent choice, temperature, and catalyst loading directly affects yield and purity, with polar aprotic solvents enhancing reactivity in some steps.

- Continuous flow synthesis has been reported to improve reproducibility and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine oxides.

Scientific Research Applications

Scientific Research Applications

-

Chemistry :

- Building Block : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution .

- Reagent : It is used as a reagent in diverse chemical reactions due to its functional groups that can be modified to create new compounds .

-

Biology :

- Biological Activity : Research indicates that 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine exhibits significant biological activity. It has been studied for its interactions with enzymes and receptors, suggesting potential roles in proteomics and drug discovery .

- Therapeutic Potential : Ongoing studies explore its potential as a therapeutic agent targeting specific molecular pathways relevant to diseases such as cancer and neurological disorders .

-

Medicine :

- Pharmaceutical Development : The compound is being investigated for its potential use in developing new pharmaceuticals. Its unique structural features make it a candidate for drugs aimed at modulating biological pathways .

- Interaction Studies : Preliminary findings suggest that it may interact with various biological targets, providing insights into its possible therapeutic effects .

Case Studies and Research Findings

Research on this compound has highlighted several key findings:

- Mechanism of Action : Studies have shown that the compound can bind to specific molecular targets, modulating their activity and leading to various biological effects. This mechanism is crucial for understanding its potential applications in drug development .

- Biochemical Interaction Studies : Interaction studies involving this compound focus on its binding affinity to various biological targets, which is essential for elucidating its therapeutic effects .

- Potential Applications in Disease Treatment : The presence of the bromomethylpyridine moiety suggests interactions with biological targets involved in diseases such as cancer and neurological disorders, making it an important subject of ongoing research .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Ethylamine Derivatives

Key Observations :

Example :

- Br-MBA (1-(4-bromophenyl)ethan-1-amine) is synthesized through Suzuki-Miyaura coupling or direct bromination of phenyl precursors .

- The target compound’s pyridine core requires multi-step functionalization , as seen in the synthesis of AP-08-297, where pyridin-2-yl derivatives are aminated under reflux .

Key Observations :

- The target compound’s pyridine ring may enhance interactions with bacterial enzymes or kinase ATP-binding pockets, similar to thienopyrimidines .

- Unlike Br-MBA, which is used in layered materials for X-ray detection , the target compound’s applications are likely focused on pharmaceutical intermediates due to its structural complexity.

Physical and Chemical Properties

- Solubility : The pyridine ring improves water solubility compared to purely aromatic analogs like Br-MBA, though the methyl group may reduce it slightly .

- Stability: Bromine at the 5-position increases molecular weight and may enhance stability against metabolic degradation compared to non-halogenated analogs .

- Crystallinity : Halogen positioning (e.g., 5-Br vs. 4-Br in Br-MBA) affects packing efficiency, as seen in X-X distance studies in layered materials .

Biological Activity

1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine, commonly referred to as a brominated pyridine derivative, has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 251.55 g/mol. It exists primarily as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological studies.

This compound is believed to interact with various biological targets, including receptors and enzymes. Its mechanism involves modulating the activity of these targets, which can lead to diverse biological effects. The presence of the brominated pyridine structure is crucial for its interaction with specific biological pathways, particularly those associated with cancer and neurological disorders.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. Preliminary studies have shown effective inhibition against various pathogens, including:

| Pathogen | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong antibacterial |

| Escherichia coli | 0.025 | Strong antibacterial |

| Candida albicans | 0.0625 | Moderate antifungal |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored, especially regarding its ability to modulate neurotransmitter systems. Studies indicate that it may influence pathways involved in neurodegenerative diseases, providing a rationale for further investigation into its therapeutic potential in treating conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antibacterial Study : A study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound, demonstrating significant activity against Gram-positive bacteria with MIC values comparable to established antibiotics .

- Neuropharmacological Assessment : In a series of experiments focusing on neuropharmacological effects, the compound was shown to enhance synaptic plasticity in vitro, suggesting potential applications in cognitive enhancement therapies.

- Proteomics Research : The compound has been utilized in proteomics studies aimed at identifying novel drug targets within cancer pathways. Its ability to bind selectively to certain proteins underscores its utility in drug development efforts targeting specific disease mechanisms .

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold for drug design:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with targeted biological activities.

- Pharmaceutical Development : Ongoing research aims to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and neurodegenerative disorders.

Q & A

Q. What are the key synthetic routes for preparing 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine?

The synthesis typically involves halogenated pyridine intermediates. A common approach includes:

- Step 1 : Nitration of a substituted pyridine (e.g., 4-methylpyridine) to introduce a nitro group.

- Step 2 : Bromination at the 5-position using reagents like NBS (N-bromosuccinimide) under controlled conditions .

- Step 3 : Reduction of the nitro group to an amine using hydrogen gas with a palladium catalyst .

- Step 4 : Isolation of the hydrochloride salt to improve solubility and stability .

Methodological Tip : Optimize reaction temperatures (e.g., 0–5°C for bromination) to minimize side reactions.

Q. How can researchers validate the purity and structural identity of this compound?

- Spectroscopic Analysis : Use -NMR to confirm the presence of the ethanamine chain (δ 1.2–1.5 ppm for CH, δ 3.0–3.5 ppm for NH) and pyridine protons (δ 7.5–8.5 ppm). LC-MS or HRMS validates molecular weight (expected: ~229.09 g/mol) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves ambiguous stereochemistry or substituent positioning.

- HPLC : Purity >97% is achievable with reverse-phase C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for screening this compound?

- Receptor Binding Assays : Test affinity for neurological targets (e.g., serotonin receptors) due to structural similarity to known pyridine-based ligands .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .

- Solubility Profiling : Measure logP (predicted ~1.8) to assess bioavailability .

Advanced Research Questions

Q. How can contradictory data in bromine substitution reactivity be resolved?

Discrepancies in bromination efficiency (e.g., para vs. meta selectivity) may arise from solvent polarity or catalyst choice. For example:

- Polar Solvents (e.g., DMF): Favor 5-bromo substitution due to stabilisation of transition states .

- Catalyst Screening : Pd/C vs. Pd(OAc) alters regioselectivity. Validate with DFT calculations to model reaction pathways .

Table 1 : Bromination Outcomes Under Different Conditions

| Catalyst | Solvent | Yield (%) | Major Product |

|---|---|---|---|

| Pd/C | DMF | 85 | 5-Bromo isomer |

| Pd(OAc) | THF | 62 | Mixed isomers |

Q. What strategies optimize Suzuki coupling reactions involving this compound?

The bromine atom enables cross-coupling for derivatization:

- Pre-activation : Use Miyaura borylation to convert Br to boronic ester, enhancing reactivity .

- Ligand Selection : Employ SPhos or XPhos ligands to accelerate Pd-catalyzed coupling with aryl halides .

- Microwave Assistance : Reduce reaction time from 24h to 2h at 120°C while maintaining >90% yield .

Q. How do structural modifications (e.g., methyl vs. fluoro substituents) impact biological activity?

SAR studies reveal:

- Methyl Group (4-position) : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .

- Bromine (5-position) : Increases halogen bonding with proteins (e.g., kinase ATP pockets) .

Table 2 : IC Values Against Kinase X

| Substituent | IC (nM) |

|---|---|

| 5-Br, 4-Me | 12.3 |

| 5-F, 4-Me | 48.7 |

| 5-Cl, 4-Me | 29.5 |

Q. What advanced techniques address low yields in amine reduction steps?

- Catalyst Poisoning : Add molecular sieves to adsorb byproducts (e.g., NH) during nitro reduction .

- Flow Chemistry : Continuous hydrogenation reactors improve mass transfer, boosting yields from 70% to 95% .

Methodological Challenges and Solutions

Q. How to resolve crystallinity issues during salt formation?

Q. What computational tools predict metabolic stability of this compound?

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites (highlighting the ethanamine chain as a hotspot) .

- MD Simulations : GROMACS models interactions with liver microsomes, guiding structural tweaks to reduce clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.